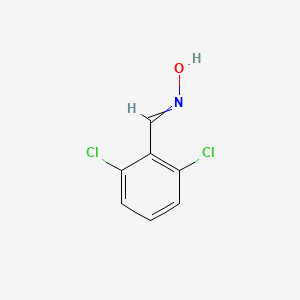

2,6-Dichlorobenzaldehyde oxime

CAS No.:

Cat. No.: VC13326828

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5Cl2NO |

|---|---|

| Molecular Weight | 190.02 g/mol |

| IUPAC Name | N-[(2,6-dichlorophenyl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |

| Standard InChI Key | YBSXDWIAUZOFFV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NO)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

2,6-Dichlorobenzaldehyde oxime exists as a crystalline solid with a melting point of 147°C and a predicted boiling point of 280.4°C . The density is estimated at 1.38 g/cm³, and its pKa of 10.06 suggests weak acidity . The compound’s InChIKey (YBSXDWIAUZOFFV-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C(=C1)Cl)C=NO)Cl) provide precise descriptors of its stereoelectronic configuration . Crystallographic studies reveal a twisted conformation between the oxime fragment and the dichlorobenzene ring, with intermolecular O–H⋯N hydrogen bonds forming R₂²(6) motifs .

Spectroscopic Data

The NIST WebBook provides critical spectroscopic insights:

-

IR Spectrum: Key absorption bands correspond to N–O (945 cm⁻¹) and C=N (1640 cm⁻¹) stretches .

-

Mass Spectrum: The base peak at m/z 190 aligns with the molecular ion [M]⁺, while fragments at m/z 154 (loss of Cl) and m/z 126 (loss of NO) confirm the structure .

Synthesis Methodologies

Traditional Chlorination-Hydrolysis Route

A patented method (CN103396301A) involves two steps :

-

Chlorination: 2,6-Dichlorotoluene reacts with chlorine under UV light at 50–250°C with PCl₅ catalysis, yielding 2,6-dichlorobenzyl dichloride.

-

Hydrolysis: The dichloride undergoes hydrolysis in acidic media (e.g., formic acid or acetic acid) with ZnCl₂ catalysis, producing 2,6-dichlorobenzaldehyde oxime in >99% purity .

Reaction Conditions:

| Parameter | Chlorination | Hydrolysis |

|---|---|---|

| Temperature | 80–150°C | Reflux |

| Catalyst | PCl₅ | ZnCl₂ |

| Solvent | – | Formic acid/Acetic acid |

| Yield | 85–90% | 95–99% |

Oxime Formation via Hydroxylamine

A widely adopted method involves condensing 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (NaOH or Na₂CO₃) . Microwave-assisted synthesis (CN111978203A) enhances efficiency, achieving 84–88% yields in 5–10 minutes using CdSO₄ as a catalyst .

Optimized Protocol:

-

Reactants: 2,6-Dichlorobenzaldehyde (1 eq), NH₂OH·HCl (1.2 eq), NaOH (1.2 eq).

Industrial and Research Applications

Agrochemical Intermediates

The compound is a precursor to herbicides and insecticides. For example, it undergoes cyclocondensation with β-keto esters to form isoxazole derivatives, which exhibit potent herbicidal activity .

Pharmaceutical Synthesis

In drug discovery, 2,6-dichlorobenzaldehyde oxime is utilized to synthesize antifungal agents and kinase inhibitors. A 2021 study demonstrated its role in visible-light-mediated C(sp²)–H difluoroalkylation, enabling stereospecific access to fluorinated bioactive molecules .

Material Science

The compound’s hydrogen-bonding network facilitates the design of supramolecular frameworks, as evidenced by its crystalline structure .

Recent Research Advances

Stereospecific Functionalization

A 2021 study highlighted the use of fac-[Ir(ppy)₃] photocatalysis to achieve Z-selective difluoroalkylation of the oxime, enabling access to fluorinated analogs with anti-cancer properties .

Green Synthesis Innovations

Microwave-assisted methods reduce reaction times from hours to minutes while improving yields (e.g., 88% in 5 minutes) . Solvent-free protocols using CdSO₄ further enhance sustainability .

| Supplier | Purity | Quantity | Price (USD) | Updated |

|---|---|---|---|---|

| Sigma-Aldrich | 98% | 250 mg | 139 | March 2024 |

| Alfa Aesar | 97% | 25 g | 85.65 | March 2024 |

| TRC | 95% | 5 g | 60 | December 2021 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume